molecular formula C13H15N3O B2719608 5-(1-Methylindol-2-yl)piperazin-2-one CAS No. 2356205-70-2

5-(1-Methylindol-2-yl)piperazin-2-one

Cat. No.: B2719608
CAS No.: 2356205-70-2
M. Wt: 229.283
InChI Key: LKOOHBOGDQTEHX-UHFFFAOYSA-N
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Description

5-(1-Methylindol-2-yl)piperazin-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The structure of this compound includes an indole ring fused with a piperazine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

5-(1-Methylindol-2-yl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

In chemistry, 5-(1-Methylindol-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules.

Biology:

Biologically, this compound has been studied for its potential as an antiviral, anticancer, and antimicrobial agent . Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development.

Medicine:

In medicine, derivatives of this compound have shown promise as therapeutic agents for treating various diseases, including cancer and infectious diseases .

Industry:

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and effectiveness make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-(1-Methylindol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness:

What sets 5-(1-Methylindol-2-yl)piperazin-2-one apart from similar compounds is its unique combination of the indole and piperazine moieties. This combination provides a distinct set of chemical and biological properties, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

5-(1-methylindol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-9(11)6-12(16)10-7-15-13(17)8-14-10/h2-6,10,14H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOOHBOGDQTEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CNC(=O)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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